Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have significant applications in organic semiconductors, medicinal chemistry, and drug discovery . This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 7-aminobenzo[b]thiophene-4-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to aminobenzo[b]thiophenes in high yields (58-96%) and is advantageous due to its efficiency and simplicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and the use of common reagents like methyl thioglycolate and triethylamine suggest that scaling up the reaction for industrial purposes could be feasible with appropriate optimization of reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 7-aminobenzo[b]thiophene-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of kinases, disrupting the phosphorylation processes essential for cell signaling and growth . The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-aminobenzo[b]thiophene-2-carboxylate: Another aminobenzo[b]thiophene derivative with similar chemical properties.
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: A closely related compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its electronic properties and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
157252-28-3 |
---|---|
Molekularformel |
C10H9NO2S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
methyl 7-amino-1-benzothiophene-4-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5H,11H2,1H3 |
InChI-Schlüssel |
ZGPMNCZYXBBWRL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=CSC2=C(C=C1)N |
Kanonische SMILES |
COC(=O)C1=C2C=CSC2=C(C=C1)N |
Synonyme |
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.